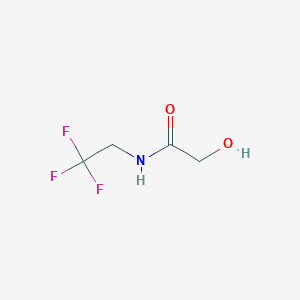

2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-3(10)1-9/h9H,1-2H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFYMUAFBNFMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: A Fluorinated Building Block for Advanced Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide, a fluorinated building block with significant potential in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of fluorinated compounds to enhance the metabolic stability, binding affinity, and overall efficacy of therapeutic candidates.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their physicochemical and pharmacokinetic properties. This compound (CAS Number: 1153759-00-2) is a valuable bifunctional molecule that combines a reactive hydroxyl group and a metabolically robust trifluoroethyl amide moiety.[1] This unique structure makes it an attractive starting material for the synthesis of more complex molecules with improved therapeutic profiles. This guide details the properties, a plausible synthetic route, and the potential applications of this compound in modern drug discovery.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1153759-00-2 | [2] |

| Molecular Formula | C₄H₆F₃NO₂ | [1][2] |

| Molecular Weight | 157.09 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Storage Temperature | Room Temperature | [1][2] |

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis of this compound

Proposed Synthetic Pathway: Amide Coupling

The reaction proceeds via the activation of the carboxylic acid group of glycolic acid by a coupling agent, followed by nucleophilic attack by the amine group of 2,2,2-trifluoroethylamine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline based on standard amide coupling procedures.[3] Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary to achieve the best results.

Materials:

-

Glycolic acid

-

2,2,2-Trifluoroethylamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of glycolic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.

-

Slowly add 2,2,2-trifluoroethylamine (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality of Experimental Choices:

-

Coupling Agent: HATU and EDC are commonly used peptide coupling reagents that efficiently activate carboxylic acids for amidation with minimal side reactions.[3]

-

Base: DIEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, facilitating its nucleophilic attack.[3]

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction.

-

Workup: The aqueous workup is designed to remove the coupling agent byproducts, unreacted starting materials, and the solvent.

Applications in Drug Development

The incorporation of the trifluoroethyl group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[4][5] The presence of the hydroxyl group in this compound provides a convenient handle for further chemical modifications, allowing for its integration into larger, more complex molecules.

A Versatile Scaffold for Bioactive Molecules

This building block can be utilized in the synthesis of a variety of therapeutic agents. The hydroxyl group can be functionalized to introduce other pharmacophoric features or to link the molecule to other scaffolds. For instance, it can be used in the synthesis of:

-

Enzyme Inhibitors: The trifluoroethyl amide moiety can mimic a peptide bond, making it a suitable component for the design of protease and other enzyme inhibitors. The hydroxyl group can be used to form key hydrogen bonding interactions within the active site of the target enzyme.

-

Novel Heterocyclic Systems: The hydroxyl group can serve as a precursor for cyclization reactions to form novel heterocyclic compounds, a common feature in many approved drugs.

-

PROTACs and Molecular Glues: The hydroxyl group can be used as an attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.

The use of fluorinated building blocks like this compound is a key strategy in modern drug discovery to improve the "drug-like" properties of new chemical entities.[6][7][8]

Conclusion

This compound is a valuable and versatile fluorinated building block for the synthesis of advanced drug candidates. Its unique combination of a reactive hydroxyl group and a metabolically stable trifluoroethyl amide makes it an attractive starting material for the development of novel therapeutics with enhanced pharmacokinetic and pharmacodynamic properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its broader application in the research and development of next-generation medicines.

References

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385291. [Link]

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1153759-00-2 [sigmaaldrich.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide

Executive Summary

This technical guide provides a comprehensive overview of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide, a valuable fluorinated building block for researchers in drug development, medicinal chemistry, and materials science. While detailed experimental data for this specific molecule is sparse in public literature, this document consolidates available information and applies established chemical principles to provide a robust profile. We will cover its chemical identity, known physical properties, anticipated spectroscopic signature, a representative synthetic protocol, and the scientific rationale for its application in modern chemical research. The incorporation of the trifluoroethyl group offers significant advantages in modulating the pharmacokinetic properties of parent molecules, making this compound a strategic intermediate in the synthesis of novel chemical entities.[1][2]

Introduction: A Strategic Fluorinated Building Block

This compound (CAS: 1153759-00-2) is a bifunctional molecule featuring a primary alcohol, a secondary amide, and a terminal trifluoromethyl group. This unique combination of functional groups makes it an attractive intermediate for chemical synthesis.

The presence of the N-(2,2,2-trifluoroethyl) moiety is of particular interest to the pharmaceutical and agrochemical industries.[1][2] Strategic fluorination is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[1] This guide serves as a foundational resource for scientists looking to incorporate this versatile building block into their research and development programs.

Caption: Chemical structure of this compound.

Chemical Identity and Physical Properties

Accurate identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and known properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1153759-00-2 | |

| Molecular Formula | C₄H₆F₃NO₂ | [1][2] |

| Molecular Weight | 157.09 g/mol | [1][2] |

| InChI Key | WOFYMUAFBNFMMT-UHFFFAOYSA-N | |

| Physical Form | Liquid (at room temperature) | |

| Purity (Commercial) | ≥95% | |

| Storage | Store at room temperature | |

| Boiling Point | Data not available in public literature | |

| Melting Point | < 25 °C (inferred from liquid state) | |

| Density | Data not available in public literature | |

| Solubility | Data not available in public literature |

Anticipated Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This theoretical analysis is invaluable for reaction monitoring and quality control.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show four distinct signals:

-

-CH₂- (trifluoroethyl): A quartet in the range of 3.6-4.0 ppm. The signal is split into a quartet by the three adjacent fluorine atoms (³JHF ≈ 9-10 Hz).

-

-NH- (amide): A broad triplet in the range of 6.5-8.5 ppm. The broadening is due to quadrupole moments of the nitrogen atom and potential hydrogen bonding. The triplet arises from coupling to the adjacent -CH₂- group (³JHH ≈ 5-6 Hz).

-

-CH₂- (hydroxyacetyl): A singlet in the range of 4.0-4.2 ppm. The proximity to the carbonyl group deshields these protons.

-

-OH (alcohol): A broad singlet whose chemical shift is highly dependent on concentration and solvent, typically appearing between 2.0 and 5.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms:

-

-CF₃: A quartet around 123-126 ppm due to one-bond coupling with fluorine (¹JCF ≈ 280-285 Hz).

-

-CH₂- (trifluoroethyl): A quartet around 40-42 ppm due to two-bond coupling with fluorine (²JCF ≈ 30-35 Hz).

-

-CH₂- (hydroxyacetyl): A signal around 60-62 ppm.

-

C=O (amide): A signal in the downfield region, around 168-172 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch (alcohol): A broad band around 3300-3500 cm⁻¹.

-

N-H Stretch (amide): A moderate, sharp band around 3300 cm⁻¹.

-

C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (amide I band): A strong, sharp band around 1650-1680 cm⁻¹.

-

N-H Bend (amide II band): A band around 1550 cm⁻¹.

-

C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing this compound is through the amide coupling of glycolic acid and 2,2,2-trifluoroethylamine. The following protocol is a self-validating system designed for a standard laboratory setting. The use of a carbodiimide coupling agent with an additive like HOBt minimizes side reactions and promotes high yield.[3]

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve glycolic acid (1.0 eq)[4] and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or a mixture of DCM/DMF (10:1).

-

Amine Addition: To the solution, add 2,2,2-trifluoroethylamine (1.05 eq).[5][6] Cool the reaction mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure liquid product.

-

Characterization: Confirm the identity and purity of the final compound using the spectroscopic methods outlined in Section 3.0.

Applications and Rationale in Drug Development

The utility of this compound stems from the predictable contributions of its constituent parts. Understanding this structure-activity relationship is key to its effective deployment in a research program.

Caption: Contribution of molecular fragments to physicochemical properties.

-

Metabolic Stability: The trifluoromethyl group is electronically withdrawing and sterically bulky. When positioned near a potential site of metabolism, it can act as a "metabolic shield," preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) and thereby increasing the half-life of a drug candidate.[1]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The strong C-F bond and the electron-withdrawing nature of the CF₃ group can alter the electronic profile of the amide, potentially leading to stronger and more specific interactions with biological targets.[1]

-

Hydrophilicity and Synthesis Handle: The primary alcohol provides a hydrophilic center, which can be used to balance the increased lipophilicity from the trifluoroethyl group. It also serves as a convenient chemical handle for further elaboration or conjugation to other molecules.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a well-ventilated laboratory fume hood.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Harmful/Irritant).

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this substance.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists or if ingested, seek immediate medical attention.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1][2]

-

PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link][7]

-

Google Patents. (n.d.). JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof. Retrieved from [3]

-

PubChem. (n.d.). Glycolic Acid. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine. Retrieved from [6]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof - Google Patents [patents.google.com]

- 4. Glycolic Acid | HOCH2COOH | CID 757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR spectrum [chemicalbook.com]

- 6. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]

- 7. 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in organic and medicinal chemistry. The strategic incorporation of the trifluoroethyl moiety can enhance metabolic stability and binding affinity in drug candidates, making this compound a significant building block.[1] This document details a robust synthetic protocol via amide coupling, explains the rationale behind experimental choices, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound (Molecular Formula: C₄H₆F₃NO₂, Molecular Weight: 157.09 g/mol ) is a bifunctional molecule featuring a primary alcohol and a fluorinated amide.[1][2] The trifluoromethyl group is a key structural motif in modern pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule, including pKa, lipophilicity, and metabolic stability.[3][4] Consequently, this compound serves as a crucial intermediate for introducing the N-(2,2,2-trifluoroethyl)amide pharmacophore into more complex molecular architectures.[1]

This guide offers a detailed exploration of a practical synthetic route and the rigorous characterization required to confirm the identity and purity of the final product, ensuring its suitability for downstream applications.

Synthesis via Amide Coupling

The most direct and efficient synthesis of this compound involves the formation of an amide bond between a glycolic acid precursor and 2,2,2-trifluoroethylamine. Direct amidation of a carboxylic acid and an amine is typically slow and requires high temperatures, leading to potential side reactions. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under mild conditions.

Synthetic Scheme

Caption: General reaction scheme for the synthesis.

Mechanistic Considerations and Experimental Rationale

The core of this synthesis is a nucleophilic acyl substitution.

-

Activation of Glycolic Acid: Carboxylic acids are not sufficiently electrophilic to react readily with amines. Coupling reagents, such as N,N'-carbonyldiimidazole (CDI), are highly effective activators.[5] CDI reacts with glycolic acid to form a highly reactive acyl-imidazole intermediate, with the evolution of carbon dioxide gas. This intermediate is much more susceptible to nucleophilic attack. Other common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like 1-hydroxybenzotriazole (HOBt).[6]

-

Nucleophilic Amine: 2,2,2-Trifluoroethylamine is the nucleophile. It is a volatile liquid (boiling point 36-37 °C) and is often supplied as a more stable hydrochloride salt (C₂H₅ClF₃N) for easier handling.[5][7] If the salt form is used, a non-nucleophilic organic base, such as triethylamine (TEA), must be added to the reaction mixture. The base neutralizes the hydrochloride, liberating the free amine in situ to participate in the reaction.[5] An equimolar amount of base is required for this neutralization.

-

Solvent Selection: The reaction should be conducted in an aprotic, water-immiscible solvent to prevent hydrolysis of the activated intermediate and to simplify the workup procedure. Solvents such as ethyl acetate or isopropyl acetate are particularly suitable.[5]

Detailed Experimental Protocol

This protocol is a representative procedure based on established amide coupling methodologies. Researchers should always perform a thorough risk assessment before conducting any experiment.

Materials and Reagents:

-

Glycolic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

2,2,2-Trifluoroethylamine hydrochloride

-

Triethylamine (TEA)

-

Ethyl Acetate (anhydrous)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add glycolic acid (1.0 eq).

-

Activation: Dissolve the glycolic acid in anhydrous ethyl acetate. Add CDI (1.05 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. Evolution of CO₂ gas should be observed as the acyl-imidazole intermediate forms.

-

Amine Addition: In a separate flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous ethyl acetate.

-

Coupling Reaction: Add the amine solution dropwise to the activated glycolic acid mixture. Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine. Each wash helps to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the successful synthesis of the target compound and to assess its purity. The following section outlines the expected results from standard analytical techniques.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to OH, CH₂ (adjacent to OH), NH, and CH₂ (adjacent to CF₃) protons. |

| ¹³C NMR | Resonances for the carbonyl (C=O), hydroxymethylene (CH₂OH), and trifluoroethylmethylene (CH₂CF₃) carbons. |

| ¹⁹F NMR | A single signal (triplet) characteristic of the CF₃ group coupled to the adjacent CH₂ group. |

| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O (Amide I), and C-F bonds.[8] |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight of 157.09 g/mol .[1][2] |

Detailed Spectroscopic Analysis

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.0 - 7.5 | br s | 1H | NH | Amide protons are often broad and their shift is concentration-dependent. |

| ~ 4.20 | s | 2H | HO-CH₂ | Singlet due to the absence of adjacent protons. |

| ~ 3.95 | q | 2H | CH₂ -CF₃ | Quartet due to coupling with the three fluorine atoms (³JHF). |

| ~ 2.5 - 3.5 | br s | 1H | OH | Hydroxyl proton signal is typically broad and its position is variable. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 171 | C =O | Typical chemical shift for an amide carbonyl carbon. |

| ~ 124 (q) | C F₃ | The carbon is strongly deshielded by three fluorine atoms and appears as a quartet due to ¹JCF coupling. |

| ~ 61 | HO-C H₂ | Aliphatic carbon attached to an oxygen atom. |

| ~ 42 (q) | C H₂-CF₃ | Aliphatic carbon adjacent to a CF₃ group, appearing as a quartet due to ²JCF coupling. |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3300 | Strong, Broad | O-H and N-H Stretch |

| ~ 2960 | Medium | C-H Stretch (sp³) |

| ~ 1670 | Strong | C=O Stretch (Amide I)[8] |

| ~ 1550 | Strong | N-H Bend (Amide II)[8] |

| ~ 1100-1300 | Very Strong | C-F Stretch |

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 158.06.

-

Fragmentation: Key fragments may include the loss of water [M+H - H₂O]⁺, or cleavage at the amide bond. The presence of the trifluoromethyl group often leads to characteristic fragmentation patterns.[9]

Characterization Workflow and Protocols

Caption: Workflow for analytical characterization.

Sample Preparation Protocols:

-

NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

IR: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil or liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

-

MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

Conclusion

This guide has presented a reliable and well-documented pathway for the synthesis of this compound. The use of CDI as a coupling agent provides a mild and efficient method for the crucial amide bond formation. Furthermore, a comprehensive analytical workflow employing NMR, IR, and mass spectrometry has been detailed to ensure unambiguous structural confirmation and purity assessment of the final product. This foundational knowledge is critical for scientists leveraging this versatile fluorinated building block in the development of novel pharmaceuticals and advanced materials.

References

- Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- ResearchGate. (n.d.). One‐step synthesis of N‐trifluoromethyl amides.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. BenchChem.

- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- Google Patents. (n.d.). Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.

- PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1153759-00-2 [sigmaaldrich.com]

- 3. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 6. JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof - Google Patents [patents.google.com]

- 7. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

Spectroscopic Characterization of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the fluorinated amide, 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. The guide offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section presents a thorough interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy and supported by established literature. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring scientific integrity and reproducibility. The synthesis of the title compound is also briefly discussed to provide context for potential impurities and aid in the interpretation of analytical data.

Introduction

This compound is a small, fluorinated organic molecule with potential applications as a building block in medicinal chemistry and materials science.[1] The incorporation of a trifluoroethyl group can significantly influence the pharmacokinetic and physicochemical properties of larger molecules, such as metabolic stability and binding affinity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its incorporation into more complex structures. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, offering a foundational reference for researchers working with this compound.

The structure of this compound, with its combination of a primary alcohol, a secondary amide, and a trifluoroethyl group, gives rise to a unique and informative spectroscopic profile. This guide will deconstruct the anticipated signals in each spectroscopic technique, explaining the underlying principles that govern their appearance.

Synthesis Overview

While a variety of synthetic routes can be envisioned for the preparation of this compound, a common approach involves the acylation of 2,2,2-trifluoroethylamine with a protected hydroxyacetic acid, followed by deprotection. For instance, acetoxyacetyl chloride could be reacted with 2,2,2-trifluoroethylamine, followed by hydrolysis of the acetate ester to yield the desired product. Another potential route involves the direct reaction of glycolic acid with 2,2,2-trifluoroethylamine in the presence of a suitable coupling agent.[2]

A documented synthesis of a related compound, N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide, involves the reaction of 2,2,2-trifluoro-1-methoxyethanol with acetamide.[3] While this produces a structural isomer, the general principles of amide formation are relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four different proton environments in the molecule.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 7.5-8.5 | Broad singlet | 1H | -NH - | |

| δ 4.1-4.3 | Quartet | 2H | -CH ₂-CF₃ | |

| δ 4.0-4.2 | Singlet | 2H | HO-CH ₂- | |

| δ 2.5-3.5 | Broad singlet | 1H | -OH |

Interpretation of ¹H NMR Spectrum

-

Amide Proton (-NH-): The amide proton is expected to appear as a broad singlet in the downfield region (δ 7.5-8.5 ppm). Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Methylene Protons adjacent to CF₃ (-CH₂-CF₃): These protons are adjacent to the highly electronegative trifluoromethyl group, which deshields them, causing them to resonate at a relatively downfield position (δ 4.1-4.3 ppm). The signal is expected to be a quartet due to coupling with the three neighboring fluorine atoms (³JHF).

-

Methylene Protons adjacent to OH (HO-CH₂-): These protons are attached to a carbon bearing a hydroxyl group. The electronegativity of the oxygen atom will cause a downfield shift, predicted to be in the range of δ 4.0-4.2 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly variable (δ 2.5-3.5 ppm), depending on factors like solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show three distinct signals for the carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| δ 170-175 | C =O (Amide carbonyl) |

| δ 123-127 (quartet) | -C F₃ |

| δ 60-65 | HO-C H₂- |

| δ 40-45 (quartet) | -C H₂-CF₃ |

Interpretation of ¹³C NMR Spectrum

-

Amide Carbonyl (C=O): The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing in the range of δ 170-175 ppm.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be significantly influenced by the three attached fluorine atoms. It is predicted to appear as a quartet in the range of δ 123-127 ppm due to one-bond coupling with the fluorine atoms (¹JCF).

-

Hydroxymethyl Carbon (HO-CH₂-): The carbon atom bonded to the hydroxyl group is expected to resonate in the range of δ 60-65 ppm.

-

Methylene Carbon adjacent to CF₃ (-CH₂-CF₃): This carbon atom will also be influenced by the adjacent trifluoromethyl group, appearing as a quartet in the range of δ 40-45 ppm due to two-bond coupling with the fluorine atoms (²JCF).

NMR Experimental Protocol

The following is a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules.[4][5][6]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize sensitivity.[5]

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 45° pulse).

-

Set the acquisition time to at least 2-4 seconds.

-

Use a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a standard pulse sequence with proton decoupling.

-

A sufficient number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-F bonds.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Alcohol (H-bonded) |

| 3350-3310 | Medium | N-H stretch | Secondary Amide |

| 1680-1640 | Strong | C=O stretch (Amide I) | Amide |

| 1560-1540 | Medium | N-H bend (Amide II) | Amide |

| 1300-1100 | Strong | C-F stretch | Trifluoromethyl |

| 1200-1000 | Strong | C-O stretch | Primary Alcohol |

Interpretation of FT-IR Spectrum

-

O-H and N-H Stretching Region: A broad and strong absorption band is expected in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an intermolecularly hydrogen-bonded alcohol. Overlapping with this, a medium-intensity N-H stretching band of the secondary amide is anticipated around 3350-3310 cm⁻¹.

-

Carbonyl Stretching (Amide I): A strong and sharp absorption band between 1680 and 1640 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the amide functional group.

-

N-H Bending (Amide II): The N-H bending vibration of the secondary amide is expected to appear as a medium-intensity band in the 1560-1540 cm⁻¹ region.

-

C-F Stretching Region: The presence of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region due to C-F stretching vibrations.

-

C-O Stretching Region: A strong absorption band in the 1200-1000 cm⁻¹ range is expected for the C-O stretching vibration of the primary alcohol.

FT-IR Experimental Protocol

The following is a general procedure for acquiring an FT-IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[8][9][10]

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Background Spectrum:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.[9]

-

-

Sample Analysis:

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 157.03

-

Major Predicted Fragments:

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 126 | [M - CH₂OH]⁺ | α-cleavage, loss of the hydroxymethyl radical |

| 100 | [M - C₂H₂FO]⁺ | Rearrangement and loss of a neutral fragment |

| 83 | [CF₃CH₂]⁺ | Cleavage of the N-C bond |

| 74 | [HOCH₂C(O)NH]⁺ | Cleavage of the N-CH₂ bond |

| 69 | [CF₃]⁺ | Cleavage of the CH₂-CF₃ bond |

| 44 | [C(O)NH₂]⁺ | α-cleavage |

Interpretation of Mass Spectrum

Upon electron ionization (EI), this compound is expected to produce a molecular ion peak at m/z 157, corresponding to its molecular weight.[11] EI is a "hard" ionization technique, and thus, significant fragmentation is anticipated.[12][13]

-

α-Cleavage: The bonds adjacent to the carbonyl group and the hydroxyl group are susceptible to cleavage. Loss of the hydroxymethyl radical (•CH₂OH) would result in a fragment at m/z 126. Cleavage adjacent to the carbonyl group could lead to the formation of a fragment at m/z 44.

-

Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to fragments corresponding to the acyl and amine portions of the molecule.

-

Loss of the Trifluoromethyl Group: The C-C bond between the methylene and trifluoromethyl groups can break, leading to the formation of the stable trifluoromethyl cation at m/z 69.

Mass Spectrometry Experimental Protocol (Electron Ionization)

The following is a general procedure for acquiring a mass spectrum of a volatile organic compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.[12][14]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).

-

GC-MS System Setup:

-

Set the GC oven temperature program to ensure the separation of the analyte from the solvent and any impurities.

-

Set the injector temperature and transfer line temperature to ensure efficient vaporization of the sample without thermal decomposition.

-

Use a suitable GC column (e.g., a non-polar or medium-polarity column).

-

-

Mass Spectrometer Parameters:

-

Set the ion source to electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.[13]

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

Set the scan speed to acquire several spectra across the chromatographic peak.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the mass spectra of the eluting compounds.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library of known spectra for confirmation, if available.

-

Visualization of Workflows

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship between molecular properties and spectroscopic techniques.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By combining theoretical predictions with established spectroscopic principles and detailed experimental protocols, this document serves as a valuable resource for the identification, characterization, and quality control of this important fluorinated building block. The provided workflows and interpretations aim to empower researchers in their application of spectroscopic methods for the advancement of chemical and pharmaceutical research.

References

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

- Wishart, D. S. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). The Royal Society of Chemistry.

-

University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Bruker. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

- Gagosz, F., & Zard, S. Z. (n.d.). N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses Procedure.

-

University of Missouri-St. Louis. (n.d.). Common NMR experiments and the time it takes to run them. Retrieved from [Link]

- Durham University. (2017).

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Wikipedia. (2023, December 29). Electron ionization. Retrieved from [Link]

- Google Patents. (n.d.). JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof.

- Huhman, D. V., & Tufi, S. (2016). Advances in structure elucidation of small molecules using mass spectrometry. TrAC Trends in Analytical Chemistry, 80, 14-22.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Van Bramer, S. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- van der Burg, S., & van der Hooft, J. J. J. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 56(1), e4648.

-

Pennsylvania State University. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. books.rsc.org [books.rsc.org]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. chem.as.uky.edu [chem.as.uky.edu]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. mse.washington.edu [mse.washington.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide in Organic Solvents

Foreword: Navigating the Solubility Landscape of Fluorinated Amides

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. Poor solubility can precipitate a cascade of challenges, from inconsistent results in biological assays to formidable hurdles in formulation and bioavailability. This guide is dedicated to a molecule of significant interest: 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 1153759-00-2).[1] The presence of both a hydroxyl and a trifluoroethyl group on an acetamide backbone presents a unique and complex solubility profile. This document provides a comprehensive exploration of the theoretical underpinnings of its solubility in organic solvents, coupled with a robust, field-proven experimental protocol for its empirical determination. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to confidently assess and leverage the solubility characteristics of this and similar fluorinated compounds.

Deconstructing the Molecule: Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[2][3] This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. To anticipate the solubility of this compound, we must first dissect its molecular architecture.

The Trifluoromethyl Group: A Double-Edged Sword

The trifluoromethyl (CF3) group is a powerful modulator of molecular properties in medicinal chemistry.[4] Its strong electron-withdrawing nature and high electronegativity significantly influence the molecule's electronic distribution and lipophilicity.[4][5] This can enhance metabolic stability and, in many cases, increase lipophilicity, which can improve a compound's ability to traverse cellular membranes.[4] However, the impact of trifluorination on solubility is not always straightforward. While it can enhance solubility in non-polar organic solvents, its effect on interactions with polar solvents can be more nuanced.[6] The inductive effect of the trifluoromethyl group can also influence the acidity of nearby protons, which can play a role in specific solvent interactions.[6]

The Hydroxyl and Amide Moieties: Architects of Hydrogen Bonding

The presence of both a hydroxyl (-OH) group and a secondary amide (-CONH-) linkage endows this compound with the capacity for extensive hydrogen bonding.[7][8] Both the hydroxyl hydrogen and the amide N-H can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen of the amide, can serve as hydrogen bond acceptors. This dual capability for hydrogen bonding suggests a strong potential for solubility in polar, protic solvents such as alcohols. The ability of amides to form hydrogen bonds is a key determinant of their physical properties, including their generally high boiling points and solubility in water.[8][9]

Predicting Solubility: A Qualitative Framework

Based on the structural features of this compound, we can formulate a qualitative hypothesis regarding its solubility in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated due to the strong potential for hydrogen bonding between the solute's hydroxyl and amide groups and the solvent's hydroxyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is expected. While these solvents cannot donate hydrogen bonds, their polar nature and ability to accept hydrogen bonds will facilitate favorable dipole-dipole interactions and hydrogen bonding with the solute's donor groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The significant polarity and hydrogen bonding capabilities of the solute are mismatched with the non-polar, dispersion-force-dominated nature of these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. These solvents have some polarity and can act as weak hydrogen bond acceptors, potentially leading to some level of dissolution.

Empirical Determination of Solubility: A Validated Experimental Protocol

While theoretical predictions provide valuable guidance, empirical determination of solubility remains the gold standard. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[10][11][12] This protocol outlines a detailed, step-by-step methodology for determining the solubility of this compound.

The Shake-Flask Method: A Step-by-Step Guide

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (liquid form)[1]

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane) of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The key is to ensure that a visible excess of the undissolved solute remains, indicating that the solution is saturated.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solute.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilute the filtered samples with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Using the concentration determined by HPLC and the dilution factor, calculate the solubility of this compound in each organic solvent. Express the results in appropriate units (e.g., mg/mL or mol/L).

-

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | Data to be filled |

| Ethanol | 4.3 | Donor & Acceptor | High | Data to be filled | |

| Polar Aprotic | Acetone | 5.1 | Acceptor | Good | Data to be filled |

| Acetonitrile | 5.8 | Acceptor | Good | Data to be filled | |

| DMSO | 7.2 | Acceptor | Good | Data to be filled | |

| Chlorinated | Dichloromethane | 3.1 | Weak Acceptor | Moderate | Data to be filled |

| Non-Polar | Toluene | 2.4 | None | Low | Data to be filled |

| Hexane | 0.1 | None | Low | Data to be filled |

Analysis of Expected Results

The experimentally determined solubility values are expected to correlate with the theoretical predictions. A high degree of solubility in polar protic and aprotic solvents would confirm the dominant role of hydrogen bonding and polar interactions in the dissolution of this compound. Conversely, low solubility in non-polar solvents would underscore the energetic unfavorability of disrupting the strong solute-solute interactions without the compensation of strong solute-solvent interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed experimental protocol, researchers are empowered to generate reliable solubility data that is critical for advancing drug discovery and development projects. The unique interplay of the trifluoromethyl group with the hydroxyl and amide functionalities makes this compound an interesting case study in the complexities of solubility. Future work could explore the temperature dependence of solubility and the impact of pH on its solubility in aqueous-organic solvent mixtures, further enriching our understanding of this promising molecule.

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- 2,2,2-Trifluoroethanol. (n.d.). Solubility of Things.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

- This compound. (n.d.). Sigma-Aldrich.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- This compound. (n.d.). Sigma-Aldrich.

- The Trifluoromethyl Group: Enhancing Chemical Properties. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991.

- 15.15: Physical Properties of Amides. (2024, October 16). Chemistry LibreTexts.

- 3.4: Physical Properties of Amides. (2020, August 21). Chemistry LibreTexts.

- Anderson, L. C. Chem 501 Inquiry Project - Amides.

Sources

- 1. This compound | 1153759-00-2 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 10. enamine.net [enamine.net]

- 11. scielo.br [scielo.br]

- 12. dissolutiontech.com [dissolutiontech.com]

The Hydroxyacetamide Moiety: A Strategic Tool in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: Beyond the Hydroxamate, A Refined Approach to Metalloenzyme Inhibition

In the landscape of medicinal chemistry, the pursuit of potent and selective enzyme inhibitors is a perpetual endeavor. For metalloenzymes, particularly those bearing a zinc ion in their active site, the hydroxamic acid moiety has long been a dominant pharmacophore, prized for its potent zinc-chelation ability. However, this high affinity is often a double-edged sword, contributing to off-target effects, metabolic instability, and potential toxicity concerns.[1] This has spurred the exploration of bioisosteric replacements that can retain the crucial zinc-binding function while offering a more favorable pharmacological profile. Among these, the hydroxyacetamide moiety has emerged as a compelling and strategically valuable functional group.

This technical guide provides a comprehensive exploration of the role of the hydroxyacetamide moiety in contemporary drug design. We will delve into its fundamental chemical properties, its mechanism of action as a zinc-binding group, and its application in the design of inhibitors for critical enzyme families, most notably histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Through an analysis of key drug examples, structure-activity relationships (SAR), and pharmacokinetic considerations, this guide will illuminate the causal reasoning behind the selection and optimization of the hydroxyacetamide group, offering field-proven insights for drug development professionals.

The Hydroxyacetamide Moiety: Physicochemical Properties and Rationale for Use

The hydroxyacetamide group, structurally similar to the hydroxamic acid, offers a nuanced yet significant alteration in its electronic and steric properties. This seemingly subtle change can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Hydroxyacetamide | Hydroxamic Acid | Implication in Drug Design |

| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | The lower acidity of hydroxyacetamide means it is less ionized at physiological pH, which can lead to improved cell permeability and oral bioavailability.[2] |

| Metabolic Stability | Generally more stable | Prone to metabolic conversion | Hydroxamic acids can be susceptible to enzymatic hydrolysis and other metabolic transformations, potentially leading to inactive metabolites or reactive intermediates. The amide bond in hydroxyacetamide often confers greater metabolic stability.[3] |

| Zinc-Binding Affinity | Moderate to high | High | While hydroxamic acids are potent zinc chelators, this can lead to a lack of selectivity. The slightly attenuated binding of hydroxyacetamide can be fine-tuned to achieve greater selectivity for the target enzyme over other metalloenzymes. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor | Both groups can form crucial hydrogen bonds within the enzyme's active site, contributing to binding affinity. |

| Solubility | Generally good aqueous solubility | Variable, can be influenced by the rest of the molecule | The polar nature of the hydroxyacetamide group contributes to the overall solubility of the drug candidate, a critical factor for formulation and bioavailability.[4] |

The decision to employ a hydroxyacetamide moiety is therefore a deliberate one, driven by the desire to balance potent enzyme inhibition with favorable drug-like properties. It represents a move towards "softer" inhibitors that can achieve the desired therapeutic effect with an improved safety and pharmacokinetic profile.

Mechanism of Action: A Tale of Zinc Chelation

The primary mechanism by which the hydroxyacetamide moiety exerts its inhibitory effect on zinc-dependent enzymes is through chelation of the catalytic zinc ion in the enzyme's active site. This interaction mimics the transition state of the substrate hydrolysis, effectively blocking the enzyme's catalytic activity.

Caption: Bidentate coordination of the hydroxyacetamide moiety to the active site zinc ion.

The hydroxyl and carbonyl oxygen atoms of the hydroxyacetamide group typically form a bidentate coordination complex with the zinc ion, displacing a water molecule that is essential for catalysis. The remainder of the inhibitor molecule is designed to make favorable interactions with other residues in the active site, contributing to both potency and selectivity.

Application in Drug Design: Case Studies

The strategic incorporation of the hydroxyacetamide moiety has led to the development of several successful and promising drug candidates across different therapeutic areas.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins. Their dysregulation is implicated in various cancers and other diseases. The active site of HDACs contains a catalytic zinc ion, making them a prime target for inhibitors featuring a zinc-binding group.

Several approved and clinical-stage HDAC inhibitors utilize a hydroxamic acid or a closely related moiety. While not a classic hydroxyacetamide, the hydroxamic acid-containing drugs provide a crucial benchmark for understanding the role of this zinc-binding pharmacophore.

| Drug Name | Target(s) | Therapeutic Area | Key Features |

| Vorinostat (SAHA) | Pan-HDAC inhibitor | Cutaneous T-cell lymphoma | One of the first HDAC inhibitors to receive FDA approval, demonstrating the therapeutic potential of this class of drugs.[5] |

| Belinostat (PXD101) | Pan-HDAC inhibitor | Peripheral T-cell lymphoma | An intravenous HDAC inhibitor with a hydroxamic acid zinc-binding group. |

| Panobinostat (LBH589) | Pan-HDAC inhibitor | Multiple myeloma | An oral pan-HDAC inhibitor that has shown efficacy in combination therapies.[6] |

The clinical experience with these hydroxamic acid-based drugs has highlighted both their efficacy and their limitations, paving the way for the development of next-generation inhibitors with improved properties, including those incorporating the hydroxyacetamide moiety.

Matrix Metalloproteinase (MMP) and ADAMTS Inhibitors

MMPs and ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) are families of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is associated with conditions like arthritis, cancer metastasis, and cardiovascular disease.

The development of MMP inhibitors has been challenging due to the high degree of homology among the active sites of different MMP family members, leading to a lack of selectivity and associated side effects. The use of a hydroxyacetamide group, with its more tunable zinc-binding affinity, is a strategy to achieve greater selectivity. While many early MMP inhibitors that reached clinical trials contained a hydroxamic acid, the field has evolved to explore other zinc-binding groups to overcome the initial setbacks.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific HDAC enzyme using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

-

Test compounds dissolved in DMSO

-

Developer solution

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well black microplate, add the diluted test compounds or controls.

-

Add the HDAC enzyme to each well, except for the "no enzyme" control wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure the fluorescence intensity on a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay

This protocol provides a method to assess the ability of a compound to increase histone acetylation in a cellular context, confirming its target engagement.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Primary antibody specific for acetylated histone (e.g., anti-acetyl-Histone H3)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blot apparatus and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the change in histone acetylation relative to a loading control (e.g., total histone H3 or β-actin).

Structure-Activity Relationship (SAR) and Synthetic Strategies

The optimization of hydroxyacetamide-based inhibitors involves a systematic exploration of the chemical space around the core scaffold. A typical pharmacophore model for a zinc-dependent enzyme inhibitor consists of three key components:

-

Zinc-Binding Group (ZBG): The hydroxyacetamide moiety itself.

-

Linker: A chain or ring system that connects the ZBG to the cap group and positions it correctly within the active site.

-

Cap Group: A larger, often hydrophobic, group that interacts with the surface of the enzyme or specific sub-pockets, contributing significantly to potency and selectivity.

Caption: General pharmacophore model for a hydroxyacetamide-based enzyme inhibitor.

SAR studies typically involve modifying the linker and cap groups to improve potency, selectivity, and pharmacokinetic properties. For example, varying the length and rigidity of the linker can optimize the positioning of the ZBG in the active site. Modifications to the cap group can exploit specific interactions with less conserved regions of the enzyme, thereby enhancing selectivity.

The synthesis of hydroxyacetamide-containing compounds generally involves the coupling of a carboxylic acid with a protected hydroxylamine, followed by deprotection.

Caption: A general synthetic route to hydroxyacetamide derivatives.

Common coupling reagents include carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU). The choice of protecting group (P) for the hydroxylamine is crucial and depends on the overall synthetic strategy.

Conclusion and Future Perspectives

The hydroxyacetamide moiety represents a valuable and versatile tool in the medicinal chemist's arsenal for the design of metalloenzyme inhibitors. Its more nuanced interaction with the catalytic zinc ion, compared to the traditional hydroxamic acid, offers a pathway to improved selectivity and a more favorable ADME profile. The successful application of this moiety in the development of HDAC and MMP inhibitors underscores its potential.